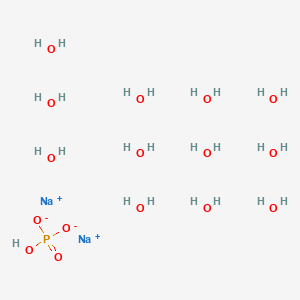

リン酸二水素ナトリウム十二水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Disodium phosphate dodecahydrate, with the chemical formula Na₂HPO₄·12H₂O, is a hydrate form of disodium phosphate. It is characterized by its crystalline structure and high solubility in water. The compound appears as a white, odorless, and efflorescent solid, which means it tends to lose water of crystallization when exposed to air . Disodium phosphate dodecahydrate is widely used in various industries due to its versatile properties, including food processing, water treatment, pharmaceuticals, and more .

科学的研究の応用

Disodium phosphate dodecahydrate has a wide range of applications in scientific research:

Chemistry: Used as a buffering agent in various chemical reactions and analytical procedures.

Medicine: Acts as a buffering agent in pharmaceutical formulations to maintain pH levels.

Industry: Employed in water treatment processes to remove calcium and magnesium ions, thus softening the water.

作用機序

Target of Action

Disodium phosphate dodecahydrate, also known as Sodium hydrogenphosphate dodecahydrate, is primarily used as a buffering agent and a laxative . It is also used in conjunction with trisodium phosphate in foods and water softening treatment .

Mode of Action

Disodium phosphate dodecahydrate works by increasing the amount of solute present in the intestinal lumen, thereby creating an osmotic gradient which draws water into the lumen . This increase in fecal water content leads to increased mobility through the large intestine .

Biochemical Pathways

It is known that the compound plays a role in maintaining ph balance in various environments, including food products and biological systems .

Pharmacokinetics

As an inorganic salt, it is expected to have good water solubility, which could influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The primary result of disodium phosphate dodecahydrate’s action is the increase in fecal water content, which aids in bowel movement and is particularly useful in preparing the colon for a colonoscopy . In food and water treatment applications, it helps adjust pH and prevent coagulation .

Action Environment

The action of disodium phosphate dodecahydrate can be influenced by environmental factors. For instance, it is used as a buffering agent to stabilize pH in both acidic and alkaline environments . Furthermore, it has been found to be a prospective salt in terms of environmental, thermophysical, and economic properties for use in solar installations .

準備方法

Synthetic Routes and Reaction Conditions: Disodium phosphate dodecahydrate can be synthesized by neutralizing phosphoric acid with sodium hydroxide. The reaction is as follows: [ \text{H}_3\text{PO}_4 + 2\text{NaOH} \rightarrow \text{Na}_2\text{HPO}_4 + 2\text{H}_2\text{O} ] Industrial production involves a two-step process. First, dicalcium phosphate is treated with sodium bisulfate, precipitating calcium sulfate: [ \text{CaHPO}_4 + \text{NaHSO}_4 \rightarrow \text{NaH}_2\text{PO}_4 + \text{CaSO}_4 ] In the second step, the resulting monosodium phosphate solution is partially neutralized with sodium hydroxide: [ \text{NaH}_2\text{PO}_4 + \text{NaOH} \rightarrow \text{Na}_2\text{HPO}_4 + \text{H}_2\text{O} ] The solution is then cooled to precipitate disodium phosphate dodecahydrate crystals .

化学反応の分析

Types of Reactions: Disodium phosphate dodecahydrate undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form monosodium phosphate.

Hydrolysis: In aqueous solutions, it can hydrolyze to form sodium ions and phosphate ions.

Buffering: Acts as a buffering agent in solutions to maintain pH levels.

Common Reagents and Conditions:

Acids: Reacts with hydrochloric acid to form monosodium phosphate.

Bases: Reacts with sodium hydroxide to form trisodium phosphate.

Major Products:

Monosodium Phosphate: Formed by partial neutralization with acids.

Trisodium Phosphate: Formed by further neutralization with bases

類似化合物との比較

Disodium phosphate dodecahydrate can be compared with other sodium phosphates, such as:

Monosodium Phosphate (NaH₂PO₄): Used as a buffering agent but has different pH buffering ranges.

Trisodium Phosphate (Na₃PO₄): More alkaline and used in different industrial applications.

Dipotassium Phosphate (K₂HPO₄): Similar buffering properties but contains potassium instead of sodium

Disodium phosphate dodecahydrate is unique due to its high water content (12 molecules of water), which influences its solubility and thermal properties, making it suitable for specific applications where other sodium phosphates may not be as effective .

生物活性

Disodium phosphate dodecahydrate (Na₂HPO₄·12H₂O) is an inorganic compound widely recognized for its buffering properties and biological significance. This article delves into its biological activity, applications, and relevant research findings.

Disodium phosphate dodecahydrate is a colorless or white crystalline solid with a molar mass of approximately 358.14 g/mol and a density of about 1.52 g/cm³ at 20 °C. It has a moderately basic pH range of 8.0 to 11.0 in aqueous solutions, making it effective for maintaining pH stability in various biological systems .

Biological Functions

Disodium phosphate dodecahydrate plays several critical roles in biological systems:

- Buffering Agent : It is primarily used as a buffer in biological research, helping to maintain stable pH levels crucial for enzymatic activities and metabolic processes.

- Phosphate Source : The compound serves as a source of phosphate ions, which are vital for energy transfer (as part of ATP), cellular signaling, and structural roles in nucleic acids .

- Laxative : In therapeutic contexts, it is utilized as a saline laxative to treat constipation and prepare patients for medical procedures such as colonoscopies .

Applications in Medicine

Disodium phosphate dodecahydrate is included in various pharmaceutical formulations. For instance, it is part of the composition of Roctavian (valoctocogene roxaparvovec), a gene therapy for severe hemophilia A, where it helps stabilize the active ingredients and maintain the formulation's pH .

Case Studies and Experimental Data

- Buffering Capacity : A study demonstrated that disodium phosphate dodecahydrate effectively maintains pH stability in biological assays, crucial for experiments sensitive to pH fluctuations.

- Heat Storage Performance : Research indicated that disodium hydrogen phosphate dodecahydrate can be utilized in phase change materials due to its heat storage capabilities, showing potential applications in thermal management systems .

- Toxicological Profile : Toxicological assessments reveal that disodium phosphate dodecahydrate exhibits low toxicity, with an LD50 greater than 2000 mg/kg in rat models, indicating it is not classified as harmful under acute exposure scenarios .

Comparative Analysis with Other Sodium Phosphates

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Disodium Phosphate Monohydrate | Na₂HPO₄·H₂O | Contains one molecule of water; less soluble than dodecahydrate |

| Trisodium Phosphate | Na₃PO₄ | More basic; used primarily as a cleaning agent |

| Monosodium Phosphate | NaH₂PO₄ | More acidic; used in food processing |

| Tetrasodium Pyrophosphate | Na₄P₂O₇ | Derived from heating disodium phosphate; used as a food additive |

Disodium phosphate dodecahydrate's unique hydration state enhances its solubility and reactivity compared to other sodium phosphates, making it particularly valuable in both industrial applications and biological systems where precise pH control is essential .

特性

CAS番号 |

10039-32-4 |

|---|---|

分子式 |

H5NaO5P |

分子量 |

139.00 g/mol |

IUPAC名 |

disodium;hydrogen phosphate;dodecahydrate |

InChI |

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

InChIキー |

AXCRQNJHVGYJII-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+] |

正規SMILES |

O.OP(=O)(O)O.[Na] |

Key on ui other cas no. |

10039-32-4 |

ピクトグラム |

Irritant |

関連するCAS |

60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |

同義語 |

dibasic sodium phosphate, anhydrous disodium acid phosphate disodium hydrogen phosphate disodium hydrogen phosphate anhydrous monosodium dihydrogen phosphate neutral sodium hydrogen phosphate phosphoric acid, disodium salt phosphoric acid, disodium salt, 32P-labeled phosphoric acid, disodium salt, anhydrous phosphoric acid, disodium salt, dodecahydrate phosphoric acid, disodium salt, heptahydrate phosphoric acid, monosodium salt phosphoric acid, monosodium salt, anhydrous phosphoric acid, sodium (2:3) salt phosphoric acid, sodium salt phosphoric acid, trisodium salt phosphoric acid, trisodium salt , 32P-labeled phosphoric acid, trisodium salt , dodecahydrate sodium biphosphate sodium dihydrogen orthophosphate sodium dihydrogen phosphate sodium hydrophosphate sodium phosphate sodium phosphate monobasic anhydrous sodium phosphate, dibasic sodium phosphate, dibasic (anhydrous) sodium phosphate, disodium salt sodium phosphate, monobasic sodium phosphate, monobasic anhydrous sodium phosphate, tribasic sodium phosphate, tribasic, dodecahydrate trisodium phosphate trisodium phosphate dodecahydrate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。